5-Acetyl-2,4-dimethylthiazole
Overview
Description
5-Acetyl-2,4-dimethylthiazole: is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.217 g/mol . It is a thiazole derivative, characterized by the presence of an acetyl group at the 5-position and methyl groups at the 2- and 4-positions of the thiazole ring. This compound is known for its distinctive nutty, earthy aroma and is used in various applications, including flavoring agents and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,4-dimethylthiazole can be achieved through several methods. One common route involves the reaction of thioacetamide with 3-chloro-2,4-pentanedione . The reaction typically proceeds under mild conditions, with the thioacetamide acting as a sulfur source and the 3-chloro-2,4-pentanedione providing the carbon framework for the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2,4-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Acetyl-2,4-dimethylthiazole is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a promising lead compound in drug discovery .
Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its nutty, earthy aroma. It is commonly added to food products to enhance their sensory properties .
Mechanism of Action
The mechanism of action of 5-Acetyl-2,4-dimethylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
2,4-Dimethylthiazole: Lacks the acetyl group at the 5-position, resulting in different chemical and biological properties.
5-Methyl-2,4-dimethylthiazole: Similar structure but with a methyl group instead of an acetyl group at the 5-position.
2-Acetylthiazole: Contains an acetyl group at the 2-position instead of the 5-position.
Uniqueness: 5-Acetyl-2,4-dimethylthiazole is unique due to the presence of both acetyl and methyl groups on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOKWQUTLNKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047680 | |
Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless to pale yellow liquid; slightly sulferous, meaty, nutty odour | |
Record name | 2,4-Dimethyl-5-acetylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | 5-Acetyl-2,4-dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol) | |
Record name | 5-Acetyl-2,4-dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-Dimethyl-5-acetylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.147-1.152 | |
Record name | 2,4-Dimethyl-5-acetylthiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/987/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38205-60-6 | |
Record name | 5-Acetyl-2,4-dimethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38205-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-5-acetylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dimethylthiazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYL-5-ACETYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD36FU2WGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Acetyl-2,4-dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential biological targets of 5-Acetyl-2,4-dimethylthiazole and how does it interact with them?
A: Molecular docking studies suggest that this compound exhibits potential inhibitory effects on two key proteins: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) []. While the precise mechanism of action requires further investigation, these interactions suggest potential applications as an antiproliferative and antibacterial agent.
Q2: What is the structural characterization of this compound and what spectroscopic data supports it?
A: this compound (C7H9NSO) has been characterized using various spectroscopic techniques including UV-Vis, FT-IR, and NMR (1H and 13C) [, ]. The experimental data obtained from these techniques, such as vibrational wavenumbers, UV-Vis absorption spectra, and NMR chemical shifts, closely align with theoretical calculations performed using Density Functional Theory (DFT) at the B3LYP/ and HSEH1PBE/6-LanL2DZ levels of theory []. This agreement between experimental and theoretical results provides strong support for the structural characterization of this compound.
Q3: How does the solvent environment affect the spectroscopic properties of this compound, and what insights can be gained from these observations?
A: Studies have shown that the UV-Vis absorption spectra of 2,4-dimethylthiazolyl styryl ketone, a derivative of this compound, exhibits a shift in its absorption maximum (λmax) depending on the solvent polarity []. This solvatochromic behavior is attributed to the stabilization of the excited state of the molecule by polar solvents. The observed shift in λmax correlates with the dielectric constant of the solvent, indicating that the excited state is more polar than the ground state. This observation provides insights into the electronic structure and properties of the molecule in different environments.
Q4: Have any computational chemistry approaches been applied to study this compound and what information can be extracted?
A: Yes, DFT calculations have been employed to study this compound []. These calculations provide valuable information about the molecule's electronic structure, geometry, and spectroscopic properties. For instance, DFT calculations can predict the vibrational frequencies of the molecule, which can be directly compared to experimental FT-IR spectra for validation. Additionally, DFT can be used to calculate the HOMO-LUMO energy gap, providing insights into the molecule's reactivity and potential interactions with other molecules.
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